(3,3-Difluorocyclohexyl)methanol
Description
(3,3-Difluorocyclohexyl)methanol is an organic compound with the molecular formula C7H12F2O It is characterized by the presence of a cyclohexane ring substituted with two fluorine atoms at the 3-position and a methanol group at the 1-position
Properties
IUPAC Name |
(3,3-difluorocyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c8-7(9)3-1-2-6(4-7)5-10/h6,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOAPBKICTZRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorocyclohexyl)methanol typically involves the fluorination of cyclohexylmethanol. One common method is the reaction of cyclohexylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the formation of cyclohexylmethanol followed by selective fluorination using industrial fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluorocyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of 3,3-difluorocyclohexanone.
Reduction: Formation of 3,3-difluorocyclohexane.
Substitution: Formation of various substituted cyclohexylmethanol derivatives.
Scientific Research Applications
(3,3-Difluorocyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,3-Difluorocyclohexyl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The compound may modulate the activity of certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluorocyclohexane): Lacks the methanol group, resulting in different chemical reactivity and biological activity.
(4,4-Difluorocyclohexyl)methanol: Similar structure but with fluorine atoms at the 4-position, leading to different steric and electronic effects.
(3,3,3-Trifluoropropyl)methanol: Contains an additional fluorine atom, which significantly alters its chemical properties.
Uniqueness
(3,3-Difluorocyclohexyl)methanol is unique due to the specific positioning of the fluorine atoms and the methanol group, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for various applications in research and industry.
Biological Activity
(3,3-Difluorocyclohexyl)methanol is a fluorinated compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexane ring with two fluorine atoms located at the 3-position, contributing to its increased lipophilicity and metabolic stability. Its molecular formula is with a molecular weight of 150.17 g/mol. The presence of the hydroxymethyl group allows for hydrogen bonding and other interactions, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atoms enhance the compound's lipophilicity, facilitating better penetration into biological membranes and interaction with enzymes and receptors. This can lead to modulation of enzymatic activity or receptor binding, impacting various biochemical pathways.
Enzyme Interactions
Research indicates that this compound may influence various enzyme activities. Its structure allows it to serve as a substrate or inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown that fluorinated compounds often exhibit altered interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.
Potential Therapeutic Applications
Due to its unique properties, this compound holds promise in drug development. Its ability to modulate biological pathways suggests potential applications in treating diseases where enzyme modulation is beneficial. Ongoing research aims to explore its efficacy in various therapeutic contexts, including cancer treatment and metabolic disorders.
Case Study: Methanol Poisoning
While not directly related to this compound, studies on methanol poisoning provide insights into the biological effects of methanol derivatives. A recent report highlighted severe cases of methanol toxicity leading to metabolic acidosis and organ failure. This underscores the importance of understanding the biological implications of alcohol derivatives, including fluorinated variants like this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
